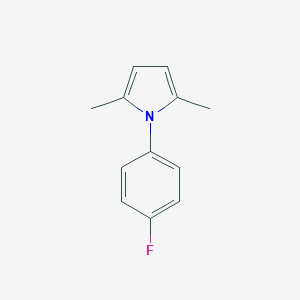

1-(4-Fluorophenyl)-2,5-dimethylpyrrole

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-2,5-dimethylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FN/c1-9-3-4-10(2)14(9)12-7-5-11(13)6-8-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWFQKZWZOYVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole

Abstract

This technical guide provides a comprehensive overview of the essential physicochemical properties of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole, a substituted pyrrole derivative of significant interest in medicinal chemistry and drug discovery. Recognizing the critical role of physicochemical parameters in determining the pharmacokinetic and pharmacodynamic profile of a molecule, this document details the theoretical underpinnings and practical methodologies for the characterization of this compound. The guide is structured to provide researchers, scientists, and drug development professionals with a robust framework for understanding and evaluating key properties such as molecular structure, solubility, lipophilicity, and ionization state. By integrating established experimental protocols with predictive data and contextual insights from related analogs, this whitepaper serves as an essential resource for the rational design and development of novel therapeutics based on the this compound scaffold.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, a significant portion of which are dictated by the molecule's inherent physicochemical properties. These characteristics govern a compound's absorption, distribution, metabolism, and excretion (ADME), collectively determining its bioavailability and overall therapeutic efficacy. For N-arylpyrrole derivatives, a class of compounds with demonstrated biological activities, a thorough understanding of their physicochemical landscape is paramount.[1] this compound, with its unique substitution pattern, presents a compelling case for detailed investigation. The presence of a fluorophenyl group can significantly influence properties such as lipophilicity and metabolic stability, making a comprehensive analysis essential for its progression in any drug discovery pipeline.

This guide eschews a rigid, templated approach in favor of a logically structured narrative that first introduces the core molecular properties and then delves into the robust experimental methodologies required for their accurate determination. Each section is designed to not only present data but also to explain the scientific rationale behind the experimental choices, thereby providing a self-validating framework for the researcher.

Core Molecular and Physical Properties

A foundational understanding of a molecule begins with its basic structural and physical attributes. These parameters provide the initial context for all subsequent experimental investigations.

Molecular Structure and Identity

The unambiguous identification of this compound is the first step in its characterization.

-

Molecular Formula: C₁₂H₁₂FN[2]

-

Molecular Weight: 189.23 g/mol [2]

-

IUPAC Name: 1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrole

-

CAS Number: 54609-08-4[2]

The structural integrity of the synthesized compound should be rigorously confirmed using a suite of spectroscopic techniques, as detailed in Section 5.

Predicted and Analog-Derived Physical Properties

While direct experimental data for this compound is not extensively available in the public domain, computational predictions and data from closely related analogs offer valuable initial estimates.

| Property | Predicted/Analog Value | Source/Analog |

| Melting Point | 150.2-150.6 °C | Experimental, 2-(4-fluorophenyl)-5-phenyl-1H-pyrrole[3] |

| Boiling Point | 272.1 ± 28.0 °C | Predicted |

| Density | 1.04 ± 0.1 g/cm³ | Predicted |

| XLogP3-AA | 3.2 | Computed by PubChem[2][4] |

It is imperative that these predicted values are experimentally verified for the specific compound of interest. The subsequent sections of this guide provide the necessary protocols for this validation.

Synthesis of this compound via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a cornerstone of pyrrole chemistry, offering a straightforward and efficient route from 1,4-dicarbonyl compounds and primary amines.[5][6][7][8] This method is highly applicable for the synthesis of N-arylpyrroles such as the title compound.

Reaction Principle

The reaction proceeds via the condensation of a 1,4-diketone (acetonylacetone or 2,5-hexanedione) with a primary amine (4-fluoroaniline) under mildly acidic conditions. The mechanism involves the formation of a hemiaminal followed by cyclization and dehydration to yield the aromatic pyrrole ring.[7]

Caption: Paal-Knorr synthesis workflow for this compound.

Experimental Protocol

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-hexanedione (1 equivalent) in glacial acetic acid.

-

Amine Addition: Add 4-fluoroaniline (1 equivalent) to the solution.

-

Reaction: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of ice water, which should precipitate the crude product.

-

Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Methodologies for Physicochemical Characterization

This section details the standard experimental protocols for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0 °C).

Protocol: Capillary Method [9][10][11]

-

Sample Preparation: Ensure the synthesized compound is thoroughly dried and finely powdered.

-

Capillary Loading: Introduce a small amount of the powdered sample into a capillary tube, tapping gently to pack the solid to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Rate: For an unknown compound, a rapid initial heating can determine an approximate melting point. For an accurate measurement, heat rapidly to about 20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.[12]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). This range is the melting point.

Solubility Determination

Solubility, particularly aqueous solubility, is a major determinant of a drug's absorption and bioavailability.

Protocol: Shake-Flask Method [13][14][15][16]

-

System Preparation: Prepare saturated solutions of this compound in various solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO). This is achieved by adding an excess of the solid compound to the solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling and Analysis: Carefully withdraw an aliquot of the supernatant. The concentration of the dissolved compound is then determined by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

Caption: Workflow for solubility determination using the shake-flask method.

Lipophilicity (logP) Determination

The octanol-water partition coefficient (logP) is the primary measure of a compound's lipophilicity, which influences its ability to cross biological membranes.

Protocol: Shake-Flask Method [13][15][17][18]

-

Phase Pre-saturation: Shake equal volumes of n-octanol and water (or a relevant buffer, e.g., PBS pH 7.4 for logD) together for 24 hours to ensure mutual saturation. Allow the phases to separate completely.

-

Compound Addition: Dissolve a known amount of this compound in the n-octanol phase.

-

Partitioning: Add a known volume of the aqueous phase to the octanol solution. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the octanol and aqueous layers.

-

Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Ionization Constant (pKa) Determination

The pKa value indicates the extent of ionization of a compound at a given pH. While N-arylpyrroles are generally considered weakly basic, the precise pKa is important for understanding their behavior in physiological environments.

Protocol: Potentiometric Titration [19][20][21][22]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable solvent system, which may include a co-solvent like methanol or DMSO for sparingly soluble compounds.[22]

-

Titration Setup: Use a calibrated pH meter with a combined pH electrode. Place the sample solution in a thermostatted vessel and purge with nitrogen to remove dissolved carbon dioxide.

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl). Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the resulting titration curve, which corresponds to the point of half-neutralization.

Spectroscopic Characterization

Spectroscopic analysis is indispensable for confirming the structure and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular framework.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the pyrrole ring protons, and the protons of the fluorophenyl group. The splitting patterns and chemical shifts will be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon environments in the molecule, confirming the presence of the pyrrole and fluorophenyl rings and the methyl substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions include C-H stretching vibrations, C=C stretching from the aromatic rings, and the C-N stretching of the pyrrole ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. The molecular ion peak (M+) should correspond to the calculated molecular weight of 189.23.

ADME Considerations and the Role of Physicochemical Properties

The data generated from the protocols described above are directly applicable to the prediction of the ADME profile of this compound.

Caption: Relationship between key physicochemical properties and the ADME profile.

-

Absorption: Adequate aqueous solubility and a balanced logP are essential for good oral absorption.

-

Distribution: Lipophilicity (logP) influences the extent to which the compound distributes into tissues.

-

Metabolism: The fluorophenyl group may influence metabolic pathways, potentially blocking sites of oxidation.

-

Excretion: Solubility and ionization state affect the routes of excretion, primarily renal or hepatic.

Conclusion

This technical guide has outlined a comprehensive framework for the characterization of the physicochemical properties of this compound. By providing detailed, validated protocols for synthesis and analysis, this document empowers researchers to generate the high-quality data necessary for informed decision-making in drug discovery and development. The principles and methodologies described herein are fundamental to advancing our understanding of this promising molecular scaffold and unlocking its full therapeutic potential.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Retrieved from [Link]

-

Schoonen, J., & De Kaste, D. (2015). Development of Methods for the Determination of pKa Values. Pharmaceutical Research, 32(5), 1591-1603. Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Fako, E., & Königsberger, E. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data, 64(3), 899-902. Retrieved from [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

ResearchGate. (n.d.). LogP / LogD shake-flask method v1. Retrieved from [Link]

-

PubMed. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. Retrieved from [Link]

-

DTIC. (2023). Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

JoVE. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

Scribd. (n.d.). Melting Point Determination Techniques | PDF. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

Westlab Canada. (2023). Measuring the Melting Point. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

-

Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]

-

nanogenotox. (2016). Procedure for solubility testing of NM suspension. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Art of Smart. (n.d.). Solving Structures of Simple Organic Compounds using MS, IR and NMR. Retrieved from [Link]

-

RGM College Of Engineering and Technology. (2018). Paal–Knorr synthesis of pyrroles. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Fluorophenyl)-2-methyl-5-phenyl-1H-pyrrole - Optional[13C NMR] - Chemical. Retrieved from [Link]

-

YouTube. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

-

Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

-

PubMed. (2020). The pKa values of N-aryl imidazolinium salts, their higher homologues, and formamidinium salts in dimethyl sulfoxide. Retrieved from [Link]

-

ACG Publications. (n.d.). Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. Retrieved from [Link]

-

European Journal of Organic Chemistry. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylpyrrole. Retrieved from [Link]

-

PubChem. (n.d.). 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated logP values for investigated compounds. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Approximate pKa chart of the functional groups: values to know. Retrieved from [Link]

Sources

- 1. acgpubs.org [acgpubs.org]

- 2. This compound | C12H12FN | CID 3145454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. 1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone | C18H21FN2O | CID 675434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 8. rgmcet.edu.in [rgmcet.edu.in]

- 9. thinksrs.com [thinksrs.com]

- 10. scribd.com [scribd.com]

- 11. westlab.com [westlab.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. LogP / LogD shake-flask method [protocols.io]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 21. dergipark.org.tr [dergipark.org.tr]

- 22. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

1-(4-Fluorophenyl)-2,5-dimethylpyrrole CAS number 54609-08-4

An In-Depth Technical Guide to 1-(4-Fluorophenyl)-2,5-dimethylpyrrole (CAS: 54609-08-4): Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This compound is a substituted pyrrole derivative that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. As a scaffold, the N-aryl pyrrole moiety is a key structural component in numerous biologically active compounds.[1] The presence of a fluorine atom on the phenyl ring can enhance metabolic stability, binding affinity, and membrane permeability, making this compound an attractive starting point for the development of novel therapeutic agents. This guide provides a comprehensive technical overview of its synthesis, spectroscopic properties, potential applications, and safety considerations, tailored for professionals in research and drug development.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are essential for its handling, reaction setup, and analytical characterization.

| Property | Value | Reference(s) |

| CAS Number | 54609-08-4 | [2][3][4][5][6] |

| Molecular Formula | C₁₂H₁₂FN | [2][5][6] |

| Molecular Weight | 189.23 g/mol | [2][5][6] |

| Appearance | Light yellow to brown crystalline powder | [7] |

| Melting Point | 49 - 53 °C | [7] |

| Boiling Point | 155-160 °C at 15 mmHg | [8] |

| MDL Number | MFCD01910971 | [2][5] |

Synthesis: The Paal-Knorr Reaction

The most direct and widely employed method for synthesizing N-substituted pyrroles, including this compound, is the Paal-Knorr synthesis.[9][10][11] This classic condensation reaction provides an efficient route from readily available starting materials.

Causality of Reagent Selection

The Paal-Knorr synthesis involves the reaction of a 1,4-dicarbonyl compound with a primary amine.[12]

-

1,4-Dicarbonyl: 2,5-Hexanedione (also known as acetonylacetone) is the ideal precursor for the 2,5-dimethylpyrrole core. Its symmetrical structure simplifies the reaction, preventing the formation of isomeric products.

-

Primary Amine: 4-Fluoroaniline is selected to introduce the 4-fluorophenyl group at the nitrogen atom of the pyrrole ring.

-

Catalyst: The reaction is typically catalyzed by a weak acid, such as acetic acid.[10] The acid protonates one of the carbonyl groups, activating it for nucleophilic attack by the amine. Using a weak acid is crucial to prevent the competing Paal-Knorr furan synthesis, which can become the major pathway under strongly acidic conditions (pH < 3).[10]

Reaction Mechanism

The mechanism proceeds through a series of well-understood steps, initiated by the nucleophilic attack of the amine on a protonated carbonyl group.[11][12] This is followed by an intramolecular cyclization and subsequent dehydration steps to yield the aromatic pyrrole ring.

Caption: Paal-Knorr synthesis mechanism for this compound.

Detailed Experimental Protocol

This protocol is adapted from a generalized Paal-Knorr procedure for N-aryl-2,5-dimethylpyrroles.[13]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-fluoroaniline (1.0 eq) and 2,5-hexanedione (1.1 eq).

-

Solvent Addition: Add glacial acetic acid as the solvent (e.g., 150 mL for a 170 mmol scale reaction).[13] The acetic acid serves as both the solvent and the catalyst.

-

Reaction: Heat the mixture to reflux (approximately 118 °C) for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into a beaker of ice water. This will precipitate the crude product.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove residual acetic acid and any unreacted aniline.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product as a crystalline solid.

-

Validation: Confirm the identity and purity of the product using spectroscopic methods as described in the following section.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the structure of the synthesized compound. The following data are predicted based on the known structure of this compound and general spectroscopic principles.[14][15][16]

| Technique | Expected Observations |

| ¹H NMR | ~7.1-7.3 ppm: Multiplet (A'A'B'B' system), 4H, aromatic protons on the fluorophenyl ring. ~5.8 ppm: Singlet, 2H, protons at C3 and C4 of the pyrrole ring. ~2.0 ppm: Singlet, 6H, methyl protons at C2 and C5 of the pyrrole ring. |

| ¹³C NMR | ~138-140 ppm: C1 of the phenyl ring (attached to N). ~128-130 ppm: C2 and C5 of the pyrrole ring. ~125-128 ppm: Aromatic CH carbons (doublet due to C-F coupling). ~115-117 ppm: Aromatic CH carbons adjacent to the fluorine-bearing carbon (strong C-F coupling). ~105-107 ppm: C3 and C4 of the pyrrole ring. ~12-14 ppm: Methyl carbons. |

| IR (Infrared) | ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~2950-2850 cm⁻¹: Aliphatic C-H stretching (methyl groups). ~1600, 1510 cm⁻¹: C=C stretching from aromatic and pyrrole rings. ~1220 cm⁻¹: Aryl C-F stretching. |

| MS (Mass Spec.) | Molecular Ion (M⁺): m/z = 189.0954 (for [C₁₂H₁₂FN]⁺). Key Fragments: Loss of methyl (m/z 174), fragmentation of the pyrrole or phenyl rings. |

Applications in Research and Drug Development

This compound is not typically an end-product therapeutic itself, but rather a crucial building block or scaffold from which more complex and potent molecules are constructed.[13] Its structural simplicity and synthetic accessibility make it a valuable starting point for library synthesis in drug discovery campaigns.

Caption: Role of the core scaffold in developing diverse therapeutic agents.

Key Research Areas:

-

Anticancer Agents: Derivatives of this scaffold have been investigated as potential antineoplastic agents. For example, a related compound, methanone (ARDAP), was identified as a structurally novel tubulin inhibitor that showed a marked decrease in cell proliferation and colony formation in breast cancer models.[17]

-

Antimicrobial Research: The pyrrole nucleus is a key component in the search for new antimicrobial drugs. A study focused on discovering novel inhibitors of M. tuberculosis Caseinolytic proteases (ClpP1P2) synthesized a series of pyrrole derivatives, indicating the utility of this scaffold in developing agents against infectious diseases.[18]

-

Efflux Pump Inhibition: Polysubstituted pyrroles are known to overcome multi-drug resistance (MDR) in cancer and bacterial infections by inhibiting efflux pumps like P-glycoprotein (P-gp) and NorA.[19] The this compound structure serves as a simplified, synthetically accessible analog for exploring this mechanism of action.[19]

Safety and Handling

As a chemical intermediate, this compound requires careful handling in a laboratory setting. Information from Safety Data Sheets (SDS) highlights several potential hazards.[4][20]

-

Primary Hazards:

-

Toxic if swallowed, in contact with skin, or if inhaled.

-

Causes skin irritation and serious eye irritation.

-

May cause respiratory irritation.

-

Flammable liquid and vapor.

-

-

Handling Precautions:

-

Work in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[21]

-

Keep away from heat, sparks, and open flames.

-

Avoid breathing dust, fumes, or vapors.

-

-

Storage:

Conclusion

This compound (CAS: 54609-08-4) is a synthetically accessible and highly versatile chemical scaffold. Its straightforward preparation via the Paal-Knorr synthesis, combined with the favorable physicochemical properties imparted by the fluorophenyl group, makes it an invaluable tool for researchers in drug discovery and materials science. The demonstrated potential of its derivatives to act as anticancer, antimicrobial, and MDR-reversal agents underscores its importance as a foundational structure for the development of next-generation therapeutics. A thorough understanding of its synthesis, properties, and handling is crucial for unlocking its full potential in scientific research.

References

-

Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021, June 14). YouTube. Retrieved from [Link]

-

Paal–Knorr synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

- Balakrishna, A., et al. (2018). Paal–Knorr synthesis of pyrroles. RGM College Of Engineering and Technology.

-

Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (2010). Molecules, 15(2), 997-1006. Retrieved from [Link]

-

Synthesis of 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via chain heterocyclization. (2010). Molecules. Retrieved from [Link]

-

This compound. (n.d.). Autech Scientific. Retrieved from [Link]

-

This compound. (n.d.). Angene. Retrieved from [Link]

-

Design, synthesis and biological evaluation of novel pyrrole derivatives as potential ClpP1P2 inhibitor against Mycobacterium tuberculosis. (2018). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. (2015). Organic & Biomolecular Chemistry. Retrieved from [Link]

- SAFETY DATA SHEET. (2025, December 19). Fisher Scientific.

-

(1S)-1-(4-fluorophenyl)-N,N-dimethyl-1-[2-[4-[6-(1-methylpyrazol-4-yl)pyrrolo[2,1-f][9][10][11]triazin-4-yl]piperazin-1-yl]pyrimidin-5-yl]ethanamine. (n.d.). PubChem. Retrieved from [Link]

-

1-(1-(4-Fluorophenyl)-2,5-dimethylpyrrol-3-yl)-2-pyrrolidin-1-ylethanone. (n.d.). PubChem. Retrieved from [Link]

-

Novel Pyrrole Derivatives as Multi-Target Agents for the Treatment of Alzheimer's Disease: Microwave-Assisted Synthesis, In Silico Studies and Biological Evaluation. (2024). Molecules. Retrieved from [Link]

-

Acetylacetone. (n.d.). Organic Syntheses. Retrieved from [Link]

-

is added over a 4-hour period, and about 610 ml. of distillate is collected. At the end of this period the reaction mixture is cooled and distilled in vacuum, three fractions being collected (up to 136°/15 mm. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Condensation reaction of acetylacetone with aniline in the presence of different organic solvents. (n.d.). ResearchGate. Retrieved from [Link]

-

Acetylacetone. (n.d.). In Wikipedia. Retrieved from [Link]

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

2,5-dimethylpyrrole. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models. (2021). Journal of Cellular and Molecular Medicine. Retrieved from [Link]

-

2,5-Dimethylpyrrole. (n.d.). PubChem. Retrieved from [Link]

-

Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. (2015). RSC Advances. Retrieved from [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). European Journal of Medicinal Chemistry. Retrieved from [Link]

- Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). University of Calgary.

-

Preparation of 2,5-dimethyl-1-phenylpyrrole. (n.d.). ResearchGate. Retrieved from [Link]

- Cytotoxic and immunomodulatory potential of a novel [2-(4-(2,5-dimethyl-1H-pyrrol-1-yl)− 1H-pyrazol-3-yl)pyridine] in myeloid leukemia. (2023).

-

The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. (2010). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 14). YouTube. Retrieved from [Link]

-

Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][9][10][11]triazine-based VEGFR-2 kinase inhibitors. (2010). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Discovery of 4-((3'R,4'S,5'R)-6″-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2″-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3″-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. (2017). Journal of Medicinal Chemistry. Retrieved from [Link]

-

Solving an Unknown Organic Structure using NMR, IR, and MS. (2017, February 24). YouTube. Retrieved from [Link]

-

¹H NMR (A) and ¹³C NMR (B) spectra of the 2,5-dimethylpyrrole protected... (n.d.). ResearchGate. Retrieved from [Link]

- Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a. (2021). Semantic Scholar.

Sources

- 1. scispace.com [scispace.com]

- 2. 54609-08-4|this compound|BLD Pharm [bldpharm.com]

- 3. m.chem960.com [m.chem960.com]

- 4. combi-blocks.com [combi-blocks.com]

- 5. angene.in [angene.in]

- 6. This compound | 54609-08-4 [amp.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2,5-DIMETHYL-1-PHENYLPYRROLE CAS#: 83-24-9 [m.chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 11. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 12. rgmcet.edu.in [rgmcet.edu.in]

- 13. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lehigh.edu [lehigh.edu]

- 15. youtube.com [youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Design, synthesis and biological evaluation of novel pyrrole derivatives as potential ClpP1P2 inhibitor against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

- 21. tcichemicals.com [tcichemicals.com]

Foreword: The Strategic Synergy of Pyrrole and Fluorine in Modern Drug Discovery

An In-Depth Technical Guide to the Biological Activity of Fluorinated Pyrrole Derivatives

The pyrrole ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a vast array of natural products and synthetic drugs.[1] Its inherent biological activities are broad, spanning anticancer, antimicrobial, and anti-inflammatory properties.[2] However, the true potential of this versatile heterocycle is often unlocked through strategic chemical modification. Among the tools available to the medicinal chemist, the introduction of fluorine stands out as a uniquely powerful strategy.

Fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical profile.[3] Its judicious placement can enhance metabolic stability, improve membrane permeability, increase binding affinity to target proteins, and modulate pKa.[3] When this "fluorine effect" is combined with the foundational bioactivity of the pyrrole nucleus, the result is a class of compounds with exceptional therapeutic potential. This guide provides an in-depth exploration of the biological activities of fluorinated pyrrole derivatives, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to evaluate them. We will delve into key therapeutic areas, from oncology to infectious diseases, presenting field-proven insights and detailed protocols for the researchers, scientists, and drug development professionals seeking to harness the power of this remarkable chemical combination.

The "Fluorine Effect" on the Pyrrole Scaffold: A Mechanistic Overview

The strategic incorporation of fluorine into a pyrrole-containing molecule is not a matter of simple substitution but a calculated decision to modulate its biological behavior. The unique properties of the fluorine atom allow it to exert several key influences simultaneously:

-

Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond at a site of oxidative metabolism can effectively block this pathway, thereby increasing the compound's half-life and bioavailability.[3]

-

Enhanced Binding Affinity: Fluorine can participate in favorable interactions within a protein's binding pocket, including hydrogen bonds and dipole-dipole interactions.[3] For instance, fluorinated thrombin inhibitors have demonstrated a five-fold increase in binding affinity, attributed to close contact between the fluorine atom and an asparagine residue in the active site.[3]

-

Modulation of Physicochemical Properties:

-

Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can enhance its ability to cross cell membranes.

-

pKa: The strong electron-withdrawing nature of fluorine can lower the pKa of nearby basic functional groups, such as amines. This can be advantageous for improving oral absorption, as a less basic compound will be more readily absorbed in the gastrointestinal tract.

-

These effects are not merely theoretical; they are the causal drivers behind the enhanced potency and improved pharmacokinetic profiles of many successful fluorinated drugs.

Caption: The multifaceted impact of fluorine on pyrrole derivatives.

Therapeutic Applications and Case Studies

The versatility of the fluorinated pyrrole scaffold is evident in its wide range of biological activities. Here, we explore its application in several key therapeutic areas.

Antifungal Activity: The Case of Fludioxonil

Fludioxonil is a prime example of a successful fluorinated phenylpyrrole derivative used extensively in agriculture as a broad-spectrum fungicide.[4] Its mechanism of action is a classic illustration of how these compounds can disrupt critical cellular signaling pathways in pathogens.

Mechanism of Action: Fludioxonil targets the High-Osmolarity Glycerol (HOG) signaling pathway in fungi.[5] This pathway is essential for adaptation to osmotic stress. Fludioxonil is believed to over-stimulate the HOG pathway by interfering with a two-component histidine kinase, leading to the uncontrolled accumulation of glycerol within the fungal cell.[2] This results in a rapid influx of water, causing the hyphae to swell and ultimately burst.[2] The phosphorylation of the Hog1 MAP kinase is a key event in this pathway, and its aberrant activation by fludioxonil is central to the compound's fungicidal effect.[5]

Caption: Fludioxonil's disruption of the fungal HOG pathway.

Anticancer Activity: Targeting Kinase Signaling

Many fluorinated pyrrole derivatives, particularly those with a pyrrolo[2,3-d]pyrimidine core, have been developed as potent kinase inhibitors for cancer therapy.[6] This scaffold acts as an ATP mimic, and the addition of fluorine can significantly enhance its binding affinity and selectivity for the target kinase.

Mechanism of Action: These compounds typically target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[6] These receptors play crucial roles in cancer cell proliferation, survival, and angiogenesis. By competitively binding to the ATP pocket of the kinase domain, fluorinated pyrrole inhibitors block the autophosphorylation of the receptor, thereby inhibiting downstream signaling pathways like the RAS-RAF-MAPK and PI3K-AKT pathways.[4] This leads to cell cycle arrest and apoptosis in cancer cells.

Structure-Activity Relationship (SAR) Insights: The potency of these inhibitors is highly dependent on the substitution pattern on both the pyrrole and the appended aromatic rings. Halogenation, particularly with fluorine and chlorine, at specific positions on a phenyl ring has been shown to enhance cytotoxic activity.[5]

| Compound ID | R Group (Substitution) | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) |

| 5a | H | - | - | HepG2 | 43.15 |

| 5e | 2-F | - | - | HepG2 | 34.12 |

| 5h | 4-F | - | - | HepG2 | 31.15 |

| 5k | 2,4-di-Cl | EGFR | 40 | MCF-7 | 29.34 |

| Her2 | 110 | ||||

| VEGFR2 | 80 | ||||

| CDK2 | 204 | ||||

| Sunitinib | (Reference Drug) | VEGFR2 | 261 | - | - |

Data synthesized from a study on halogenated pyrrolo[2,3-d]pyrimidines.[5]

The data clearly indicates that the addition of fluorine (compounds 5e and 5h ) improves cytotoxic activity against the HepG2 cell line compared to the unsubstituted analog (5a ). The di-chloro substituted compound 5k demonstrates potent, multi-targeted kinase inhibition, with IC50 values for EGFR and VEGFR2 that are significantly better than the reference drug Sunitinib.[5]

Caption: Mechanism of anticancer fluorinated pyrrole kinase inhibitors.

Antiviral Activity

Fluorinated pyrrole and its isostere, indole, have shown significant promise as antiviral agents, particularly against HIV-1. The introduction of fluorine can enhance the binding of these molecules to viral enzymes, such as reverse transcriptase.

A study of fluorinated indole-carboxamide derivatives demonstrated potent inhibition of HIV-1 replication in human T-lymphocyte cells, with several compounds exhibiting EC50 values in the low nanomolar range.[7]

| Compound ID | R Group (Substitution) | Antiviral Activity (HIV-1 WT) EC50 (nM) |

| 19a | 4-F | 2.0 |

| 19b | 5-F | 3.1 |

| 19c | 6-F | 4.6 |

| 19f | 2,4-di-F | 2.5 |

| Efavirenz | (Reference Drug) | 1.5 |

Data from a review on fluorinated five-membered heterocycles.[7]

These results highlight that fluorination at various positions on the indole ring leads to highly potent anti-HIV-1 activity, comparable to the established drug Efavirenz.[7]

Experimental Protocols: A Practical Guide

The evaluation of fluorinated pyrrole derivatives requires a suite of robust and validated assays. As a senior application scientist, I emphasize the importance of understanding the causality behind each step. The following protocols are presented as self-validating systems, including necessary controls and key considerations.

In Vitro Kinase Inhibition Assay (Radiometric [γ-³²P]-ATP Method)

Rationale: This assay directly measures the enzymatic activity of a target kinase by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]-ATP onto a substrate protein. A decrease in radioactivity in the presence of an inhibitor indicates its potency.

Methodology:

-

Reagent Preparation:

-

Kinase Buffer: 25 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, 100 µM EDTA. Prepare a 10X stock and dilute as needed.

-

Substrate: Prepare a stock solution of a generic kinase substrate (e.g., α-casein) at 1 mg/mL in deionized water.

-

ATP Mix: Prepare a solution containing your desired final concentration of unlabeled ATP and a known amount of [γ-³²P]-ATP. Scientist's Note: The ATP concentration should be at or near the Km of the kinase to accurately determine IC50 values.

-

Inhibitor Stock: Prepare a 10 mM stock of the fluorinated pyrrole derivative in 100% DMSO. Create a dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 5 µL of the diluted inhibitor. For control wells, add 5 µL of DMSO (0% inhibition) and a known potent inhibitor (100% inhibition).

-

Add 20 µL of a master mix containing the kinase buffer, the target kinase (e.g., 10 nM final concentration), and the substrate protein (e.g., 10 µM final concentration).

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.

-

Initiate the reaction by adding 25 µL of the ATP mix.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 15 µL of 5X SDS loading buffer.

-

-

Detection and Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Visualize the radiolabeled substrate band by autoradiography.

-

Excise the substrate bands from the gel and quantify the incorporated radioactivity using Cherenkov counting.

-

Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Caption: Workflow for a radiometric kinase inhibition assay.

Antifungal Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Rationale: The broth microdilution method is a standardized technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is a fundamental assay for evaluating the potency of novel antifungal compounds.

Methodology:

-

Inoculum Preparation:

-

From a fresh culture of the target fungus (e.g., Botrytis cinerea) on an agar plate, select several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

-

Dilute this suspension in the appropriate growth medium (e.g., Mueller-Hinton Broth) to achieve the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL).

-

-

Plate Preparation (96-well microtiter plate):

-

Prepare a 2X working solution of your fluorinated pyrrole derivative in the growth medium.

-

In the first column of the plate, add 100 µL of the 2X compound solution.

-

Add 50 µL of growth medium to the remaining wells (columns 2-12).

-

Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.

-

Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no inoculum).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared fungal inoculum to wells in columns 1-11. This brings the final volume to 100 µL and dilutes the compound to its final 1X concentration.

-

Do not add inoculum to column 12.

-

Seal the plate and incubate at an appropriate temperature (e.g., 25-30°C) for 24-48 hours, or until sufficient growth is observed in the growth control wells.

-

-

Result Interpretation:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Metabolic Stability Assay (Liver Microsomal Assay)

Rationale: This assay assesses the susceptibility of a compound to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes. By incubating the compound with liver microsomes and monitoring its disappearance over time, we can calculate its intrinsic clearance, a key parameter in predicting in vivo hepatic clearance.

Methodology:

-

Reagent Preparation:

-

Phosphate Buffer: 0.1 M Potassium Phosphate Buffer, pH 7.4.

-

Microsomes: Thaw pooled human liver microsomes on ice and dilute to a working concentration of 1 mg/mL in cold phosphate buffer.

-

NADPH Solution: Prepare a fresh solution of NADPH regenerating system or NADPH itself in phosphate buffer. The final concentration in the incubation should be 1 mM.

-

Test Compound: Prepare a stock solution of the fluorinated pyrrole derivative in DMSO and dilute in buffer to the final desired concentration (e.g., 1 µM).

-

-

Incubation Procedure:

-

In a 96-well plate, combine the test compound and the microsomal solution.

-

Pre-warm the plate at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH solution.

-

At specified time points (e.g., 0, 5, 15, 30, 45 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube or well containing ice-cold acetonitrile with an internal standard.

-

Self-Validation Controls: Include a "minus NADPH" control to check for non-CYP-mediated degradation and a "heat-inactivated microsomes" control to check for chemical instability. Also, run positive controls with known metabolic profiles (e.g., a rapidly metabolized compound and a stable compound).

-

-

Sample Analysis and Data Interpretation:

-

Centrifuge the quenched samples to pellet the protein.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Plot the natural log of the percentage of compound remaining versus time.

-

The slope of this line represents the elimination rate constant (k).

-

From this, calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (CLint).

-

Future Perspectives

The exploration of fluorinated pyrrole derivatives is far from complete. The continued development of novel synthetic methodologies will provide access to an even greater diversity of fluorinated scaffolds. As our understanding of disease biology deepens, so too will our ability to design highly selective and potent inhibitors for specific biological targets. The synergy between the pyrrole core and the unique properties of fluorine will undoubtedly continue to yield promising new therapeutic candidates for the foreseeable future, addressing unmet needs in oncology, infectious disease, and inflammation.

References

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. Available at: [Link].

-

Bioactive pyrrole-based compounds with target selectivity. PubMed Central. Available at: [Link].

-

The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link].

-

Combined inhibition of the VEGFR and EGFR signaling pathways in the treatment of NSCLC. PubMed. Available at: [Link].

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. Available at: [Link].

-

New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. Available at: [Link].

-

An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. PubMed Central. Available at: [Link].

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

An Investigator's Guide to the Therapeutic Potential of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole: A Prospective Analysis

Abstract

The N-aryl-2,5-dimethylpyrrole scaffold is a recurring motif in medicinal chemistry, demonstrating a wide spectrum of biological activities. This technical guide provides a prospective analysis of a specific, yet underexplored, member of this class: 1-(4-Fluorophenyl)-2,5-dimethylpyrrole. While direct therapeutic applications of this compound have not been extensively reported, this document synthesizes evidence from structurally related analogues to build a compelling case for its investigation in several key therapeutic areas. We will delve into the rationale for its synthesis, propose primary avenues for therapeutic investigation—namely as an antitubercular, anti-inflammatory, and anticancer agent—and provide detailed, field-proven experimental protocols to empower researchers to validate these hypotheses. This guide is structured to serve as a foundational resource for initiating research and development programs centered on this promising chemical entity.

Introduction: The Rationale for Investigating this compound

The pyrrole ring is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and ability to participate in hydrogen bonding contribute to its versatility in interacting with biological targets. The substitution of a phenyl group at the N-1 position, creating an N-aryl pyrrole, further expands the chemical space, often enhancing biological activity through additional hydrophobic and electronic interactions.

The specific compound, this compound, combines three key structural features:

-

The 2,5-dimethylpyrrole core: This substitution pattern is known to be crucial for certain biological activities and provides a stable, well-defined core structure.

-

The N-aryl linkage: This imparts a degree of conformational rigidity and allows for π-π stacking interactions with biological targets.

-

The 4-fluoro substituent: The introduction of a fluorine atom at the para position of the phenyl ring is a common strategy in medicinal chemistry to modulate metabolic stability, binding affinity, and pharmacokinetic properties. Fluorine's high electronegativity can alter the electronic distribution of the entire molecule, potentially enhancing its interaction with target proteins.

Given the dearth of specific research on this compound, this guide will extrapolate from the known biological activities of closely related N-aryl-2,5-dimethylpyrroles to propose high-probability therapeutic applications and provide a roadmap for their investigation.

Proposed Therapeutic Applications and Mechanistic Insights

Based on structure-activity relationships of analogous compounds, we propose three primary therapeutic areas for investigation:

Antitubercular Activity

Hypothesis: this compound possesses potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) strains.

Rationale: A recent study highlighted a series of N-phenyl-2,5-dimethylpyrrole derivatives with significant efficacy against both susceptible and drug-resistant Mtb strains.[2] One of the lead compounds from this study demonstrated potent activity, suggesting that this scaffold is a promising starting point for novel antitubercular drug discovery.[2] The proposed mechanism of action for some of these compounds is the inhibition of MmpL3, an essential mycolic acid transporter in Mtb.[3][4] MmpL3 is a highly attractive drug target due to its essentiality for mycobacterial viability.[5][6]

Proposed Mechanism of Action: The compound may act as a direct inhibitor of the MmpL3 transporter, disrupting the transport of mycolic acids and compromising the integrity of the mycobacterial cell wall.[4] The 4-fluoro substitution could enhance binding to a specific pocket within the MmpL3 protein.

Caption: Proposed mechanism of antitubercular action.

Anti-inflammatory Activity

Hypothesis: this compound exhibits anti-inflammatory properties through the inhibition of key inflammatory mediators like COX-2 and TNF-α.

Rationale: The pyrrole scaffold is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[7] Derivatives of N-aryl pyrroles have been shown to be potent and selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade.[7] Furthermore, some pyrrole derivatives have demonstrated the ability to inhibit the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α).[7]

Proposed Mechanism of Action: The compound may selectively bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins. Additionally, it could interfere with the signaling pathways that lead to the production and release of TNF-α from immune cells like macrophages.

Caption: Dual proposed anti-inflammatory mechanisms.

Anticancer Activity

Hypothesis: this compound demonstrates cytotoxic activity against various cancer cell lines.

Rationale: The pyrrole nucleus is a common feature in a multitude of natural and synthetic compounds with demonstrated anticancer properties.[8] Derivatives of 1-phenyl-2,5-dihydro-1H-pyrrole have shown significant cytotoxic and antiproliferative effects against various human cancer cell lines.[9] The mechanism of action for many pyrrole-based anticancer agents involves the inhibition of key signaling pathways or direct interaction with DNA.

Proposed Mechanism of Action: The planar N-aryl-2,5-dimethylpyrrole structure could potentially act as an intercalating agent with DNA or inhibit key enzymes involved in cancer cell proliferation, such as protein kinases. The specific cellular targets would need to be elucidated through further investigation.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis of this compound and for the preliminary in vitro evaluation of its proposed therapeutic activities.

Synthesis of this compound via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a robust and widely used method for the preparation of N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[10][11]

Materials:

-

2,5-Hexanedione (Acetonylacetone)

-

4-Fluoroaniline

-

Glacial Acetic Acid

-

Ethanol

-

Sodium Bicarbonate (saturated aqueous solution)

-

Anhydrous Magnesium Sulfate

-

Rotary Evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,5-hexanedione (1 equivalent), 4-fluoroaniline (1.1 equivalents), and glacial acetic acid (20 mL).

-

Reflux: Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into a beaker containing 100 mL of cold water.

-

Neutralization: Slowly neutralize the aqueous mixture with a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Caption: Workflow for Paal-Knorr synthesis.

In Vitro Antitubercular Activity Assay

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the test compound against Mycobacterium tuberculosis.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

96-well microplates

-

Resazurin sodium salt solution

-

Test compound dissolved in DMSO

-

Isoniazid (positive control)

Procedure:

-

Bacterial Culture: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions in 7H9 broth in a 96-well plate to achieve a range of final concentrations (e.g., 100 µg/mL to 0.09 µg/mL).

-

Inoculation: Adjust the bacterial culture to a McFarland standard of 0.5 and dilute to a final concentration of 5 x 10⁵ CFU/mL in 7H9 broth. Add 100 µL of the bacterial suspension to each well containing the test compound.

-

Controls: Include wells with bacteria only (growth control), media only (sterility control), and bacteria with isoniazid (positive control).

-

Incubation: Seal the plates and incubate at 37 °C for 7 days.

-

MIC Determination: After incubation, add 30 µL of resazurin solution to each well and incubate for another 24 hours. A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[12]

In Vitro Anti-inflammatory Assays

Objective: To determine the IC₅₀ value of the test compound for COX-2 inhibition.

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

Arachidonic acid (substrate)

-

Fluorometric probe

-

Celecoxib (positive control)

-

96-well black microplate

Procedure:

-

Enzyme Preparation: Dilute the human recombinant COX-2 enzyme in the COX assay buffer.

-

Compound and Control Preparation: Prepare serial dilutions of this compound and celecoxib in the assay buffer.

-

Reaction Mixture: To each well of the 96-well plate, add the assay buffer, the fluorometric probe, and the test compound or control.

-

Enzyme Addition: Add the diluted COX-2 enzyme to all wells except the blank.

-

Incubation: Incubate the plate at 37 °C for 10 minutes.

-

Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

-

Fluorescence Measurement: Immediately begin reading the fluorescence intensity (Ex/Em = 535/587 nm) every minute for 10-20 minutes.

-

Data Analysis: Calculate the rate of the reaction for each concentration of the test compound. Plot the percentage of inhibition versus the compound concentration to determine the IC₅₀ value.[13][14]

Objective: To measure the ability of the test compound to inhibit the release of TNF-α from stimulated macrophages.

Materials:

-

THP-1 human monocytic cell line or primary macrophages

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

-

Lipopolysaccharide (LPS)

-

Human TNF-α ELISA kit

-

Dexamethasone (positive control)

Procedure:

-

Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. Differentiate the cells into macrophage-like cells by treating with PMA for 48 hours.

-

Compound Treatment: Pre-treat the differentiated macrophages with various concentrations of this compound or dexamethasone for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 6-18 hours to induce TNF-α production.

-

Supernatant Collection: After incubation, centrifuge the plates and collect the cell culture supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial human TNF-α ELISA kit according to the manufacturer's instructions.[7][15][16]

-

Data Analysis: Plot the TNF-α concentration against the test compound concentration to determine the IC₅₀ for TNF-α release inhibition.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To assess the cytotoxicity of the test compound against a panel of human cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

DMEM or appropriate cell culture medium with 10% FBS

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Doxorubicin (positive control)

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of this compound and doxorubicin for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 4 hours at 37 °C.

-

Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control. Plot the cell viability against the compound concentration to determine the IC₅₀ value.[1][2]

Data Presentation and Interpretation

The following tables provide a template for summarizing the quantitative data obtained from the proposed experimental workflows.

Table 1: Physicochemical Properties of this compound

| Property | Predicted/Experimental Value |

| Molecular Formula | C₁₂H₁₂FN |

| Molecular Weight | 189.23 g/mol |

| LogP (predicted) | 3.5-4.0 |

| Polar Surface Area | 4.94 Ų |

| H-bond Donors | 0 |

| H-bond Acceptors | 1 |

Table 2: Summary of In Vitro Biological Activity

| Assay | Cell Line/Enzyme | Metric | This compound | Positive Control |

| Antitubercular | M. tuberculosis H37Rv | MIC (µg/mL) | TBD | Isoniazid: TBD |

| Anti-inflammatory | Human COX-2 | IC₅₀ (µM) | TBD | Celecoxib: TBD |

| Anti-inflammatory | LPS-stimulated THP-1 | IC₅₀ (µM) | TBD | Dexamethasone: TBD |

| Anticancer | HeLa | IC₅₀ (µM) | TBD | Doxorubicin: TBD |

| Anticancer | A549 | IC₅₀ (µM) | TBD | Doxorubicin: TBD |

| Anticancer | MCF-7 | IC₅₀ (µM) | TBD | Doxorubicin: TBD |

TBD: To be determined experimentally.

Conclusion and Future Directions

This technical guide has outlined a scientifically-grounded rationale for investigating the therapeutic potential of this compound. By leveraging the known biological activities of structurally similar N-aryl-2,5-dimethylpyrroles, we have identified antitubercular, anti-inflammatory, and anticancer applications as promising avenues for further research. The provided experimental protocols offer a clear and actionable framework for synthesizing the compound and conducting initial in vitro screening.

Successful validation of activity in these primary assays should be followed by more in-depth mechanistic studies, including target identification and validation, in vivo efficacy studies in relevant animal models, and comprehensive ADME/Tox profiling. The unique combination of a privileged pyrrole scaffold with a strategically placed fluorine substituent makes this compound a compelling candidate for novel drug discovery programs.

References

-

Small Molecule Inhibitors of Mycobacterium tuberculosis Topoisomerase I Identified by Machine Learning and In Vitro Assays. (2024). PubMed. Retrieved January 22, 2026, from [Link]

-

In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives. (2022). PMC. Retrieved January 22, 2026, from [Link]

-

Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. (n.d.). American Society for Microbiology. Retrieved January 22, 2026, from [Link]

-

Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (2010). PubMed Central. Retrieved January 22, 2026, from [Link]

-

High-throughput screening of small molecules targeting Mycobacterium tuberculosis in human iPSC macrophages. (2025). PubMed. Retrieved January 22, 2026, from [Link]

-

2,5-dimethylpyrrole. (n.d.). Organic Syntheses. Retrieved January 22, 2026, from [Link]

-

MmpL3 Inhibitor Screening Assays. (n.d.). CSU STRATA. Retrieved January 22, 2026, from [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 22, 2026, from [Link]

-

Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. (2019). Frontiers in Microbiology. Retrieved January 22, 2026, from [Link]

-

Virtual Screening-Based Study of Novel Anti-Cancer Drugs Targeting G-Quadruplex. (2023). MDPI. Retrieved January 22, 2026, from [Link]

-

Novel Inhibitors to MmpL3 Transporter of Mycobacterium tuberculosis by Structure-Based High-Throughput Virtual Screening and Molecular Dynamics Simulations. (2022). ACS Omega. Retrieved January 22, 2026, from [Link]

-

Synthesis of new 2, 5-dimethyl pyrrole derivatives and their application in unblended cigarette. (2025). ResearchGate. Retrieved January 22, 2026, from [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved January 22, 2026, from [Link]

-

Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. (2023). MDPI. Retrieved January 22, 2026, from [Link]

-

Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. (2011). NIH. Retrieved January 22, 2026, from [Link]

-

In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. (2021). Antimicrobial Agents and Chemotherapy. Retrieved January 22, 2026, from [Link]

-

COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. Retrieved January 22, 2026, from [Link]

-

IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. (2017). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Paal-Knorr synthesis of N-alkyl/aryl pyrroles by grinding method. (2018). ResearchGate. Retrieved January 22, 2026, from [Link]

-

MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. (2022). MDPI. Retrieved January 22, 2026, from [Link]

-

Preparation of 2,5-dimethyl pyrrole. (2022). YouTube. Retrieved January 22, 2026, from [Link]

-

Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. (2019). PubMed Central. Retrieved January 22, 2026, from [Link]

-

In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. (2005). PubMed. Retrieved January 22, 2026, from [Link]

-

SAR Analysis of Small Molecules Interfering with Energy-Metabolism in Mycobacterium tuberculosis. (2020). MDPI. Retrieved January 22, 2026, from [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

-

Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013). PMC. Retrieved January 22, 2026, from [Link]

-

Product Manual for Rat Tumor Necrosis Factor Alpha (TNFa) ELISA Assay Kit. (n.d.). Northwest Life Science Specialties, LLC. Retrieved January 22, 2026, from [Link]

-

Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole in different solvents. (2016). ResearchGate. Retrieved January 22, 2026, from [Link]

-

Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022). ACS Publications. Retrieved January 22, 2026, from [Link]

-

2,4-dimethyl pyrrole, 625-82-1. (n.d.). The Good Scents Company. Retrieved January 22, 2026, from [Link]

-

CAS No : 625-82-1 | Product Name : 2,4-Dimethylpyrrole. (n.d.). Pharmaffiliates. Retrieved January 22, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. In Vitro Anticancer Screening and Preliminary Mechanistic Study of A-Ring Substituted Anthraquinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. MmpL3 Inhibitor Screening Assays – CSU STRATA [csustrata.org]

- 6. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fn-test.com [fn-test.com]

- 8. Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High-throughput screening of small molecules targeting Mycobacterium tuberculosis in human iPSC macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. journals.asm.org [journals.asm.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. assaygenie.com [assaygenie.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole: A Technical Guide

Introduction

1-(4-Fluorophenyl)-2,5-dimethylpyrrole is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As an N-arylpyrrole derivative, its structural features are foundational to the design of novel therapeutic agents and functional organic materials. The substitution of a fluorophenyl group on the pyrrole nitrogen, combined with the methyl groups at the 2 and 5 positions, imparts specific electronic and steric properties that influence its chemical reactivity and biological activity.

A thorough understanding of the molecular structure is paramount for its application, and this is unequivocally achieved through the synergistic application of various spectroscopic techniques. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with structurally related compounds.

The synthesis of this compound is typically achieved via the Paal-Knorr synthesis, a robust and widely employed method for the formation of substituted pyrroles.[1][2] This reaction involves the condensation of a 1,4-dicarbonyl compound, in this case, hexane-2,5-dione, with a primary amine, 4-fluoroaniline, usually under acidic conditions.[3]

Caption: Paal-Knorr synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide definitive structural information. The predicted chemical shifts are based on the analysis of similar N-arylpyrroles and the known effects of substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple and highly informative. The molecule possesses a plane of symmetry through the N-phenyl bond and bisecting the C3-C4 bond of the pyrrole ring.

Predicted ¹H NMR Data (500 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.15 - 7.25 | Multiplet | 4H | Ar-H (H-2', H-3', H-5', H-6') |

| ~5.90 | Singlet | 2H | Pyrrole-H (H-3, H-4) |

| ~2.05 | Singlet | 6H | CH₃ (at C-2, C-5) |

Interpretation:

-

Aromatic Protons (H-2', H-3', H-5', H-6'): The protons on the 4-fluorophenyl ring are expected to appear as a complex multiplet in the aromatic region, around δ 7.15-7.25 ppm. Due to the fluorine substitution, the protons ortho to the fluorine (H-3' and H-5') will couple to the fluorine atom, and also to the meta protons (H-2' and H-6'). This will likely result in what appears as two overlapping triplets or a more complex multiplet.

-